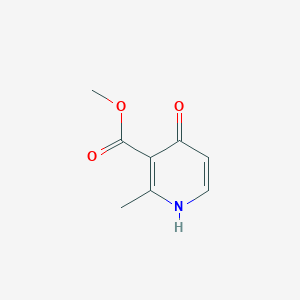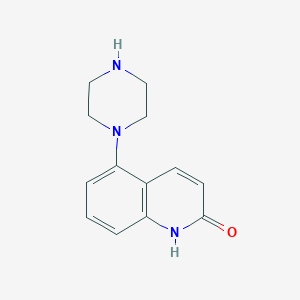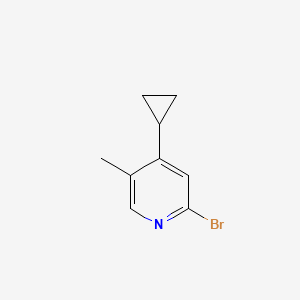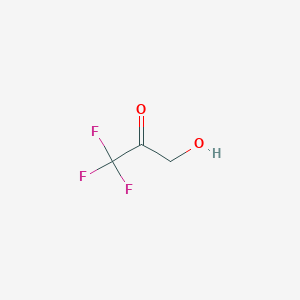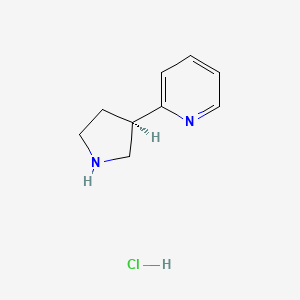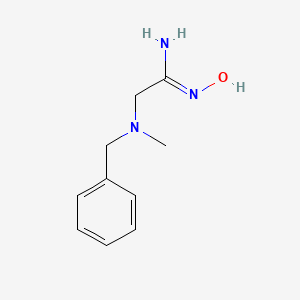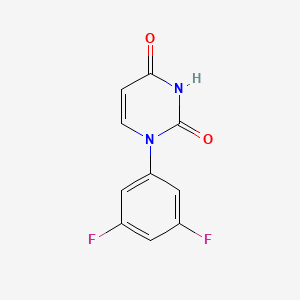
1-(3,5-Difluorophenyl)pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Difluorophenyl)pyrimidine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a 3,5-difluorophenyl group. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as potential therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Difluorophenyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 3,5-difluoroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the pyrimidine ring. The reaction conditions generally include refluxing the reaction mixture in ethanol for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
化学反応の分析
Types of Reactions
1-(3,5-Difluorophenyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
1-(3,5-Difluorophenyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and agrochemicals.
作用機序
The mechanism of action of 1-(3,5-Difluorophenyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include inhibition of key enzymes in metabolic pathways, modulation of signal transduction pathways, and interaction with cellular receptors.
類似化合物との比較
Similar Compounds
- 1-(3,5-Dichlorophenyl)pyrimidine-2,4(1H,3H)-dione
- 1-(3,5-Dimethylphenyl)pyrimidine-2,4(1H,3H)-dione
- 1-(3,5-Dimethoxyphenyl)pyrimidine-2,4(1H,3H)-dione
Uniqueness
1-(3,5-Difluorophenyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of fluorine atoms, which can enhance the compound’s metabolic stability and bioavailability. The fluorine atoms also influence the compound’s electronic properties, making it a valuable scaffold for drug design and development.
特性
分子式 |
C10H6F2N2O2 |
|---|---|
分子量 |
224.16 g/mol |
IUPAC名 |
1-(3,5-difluorophenyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H6F2N2O2/c11-6-3-7(12)5-8(4-6)14-2-1-9(15)13-10(14)16/h1-5H,(H,13,15,16) |
InChIキー |
OZNUHGGOSXYSPJ-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C(=O)NC1=O)C2=CC(=CC(=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


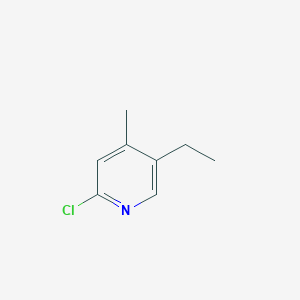
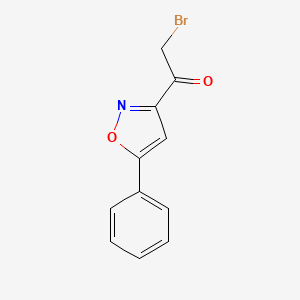
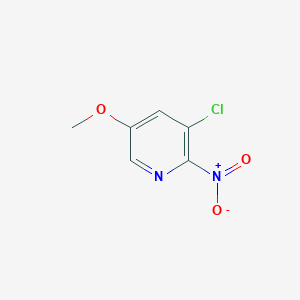
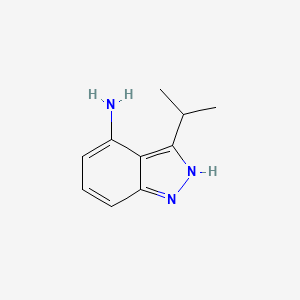
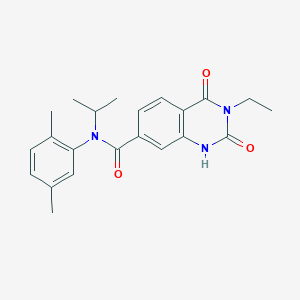
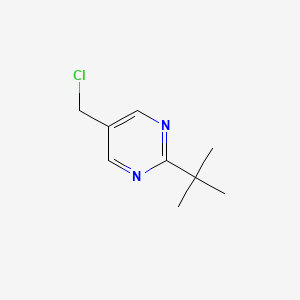
![5'-Adenylic acid, anhydride with (dichloromethylene)bis[phosphonic acid]](/img/structure/B12968114.png)
